Methyl (2,3-dioxopiperazin-1-YL)acetate

Lipophilicity Solid-phase synthesis Extraction efficiency

Methyl (2,3-dioxopiperazin-1-YL)acetate (CAS 179416-28-5) is a 2,3-dioxopiperazine derivative bearing a methyl ester side chain at the N-1 position. This compound belongs to a class of heterocyclic building blocks that are central to the synthesis of β-lactam antibiotics and protein-labeling reagents.

Molecular Formula C7H10N2O4
Molecular Weight 186.167
CAS No. 179416-28-5
Cat. No. B575830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2,3-dioxopiperazin-1-YL)acetate
CAS179416-28-5
Molecular FormulaC7H10N2O4
Molecular Weight186.167
Structural Identifiers
SMILESCOC(=O)CN1CCNC(=O)C1=O
InChIInChI=1S/C7H10N2O4/c1-13-5(10)4-9-3-2-8-6(11)7(9)12/h2-4H2,1H3,(H,8,11)
InChIKeyVJYQKCNSCKFYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2,3-dioxopiperazin-1-YL)acetate (CAS 179416-28-5) – Core Intermediate Profile for Antibiotic and Active Ester Programs


Methyl (2,3-dioxopiperazin-1-YL)acetate (CAS 179416-28-5) is a 2,3-dioxopiperazine derivative bearing a methyl ester side chain at the N-1 position. This compound belongs to a class of heterocyclic building blocks that are central to the synthesis of β-lactam antibiotics and protein-labeling reagents. Computed physicochemical data indicate a calculated XlogP of -0.9, a topological polar surface area (TPSA) of 75.7 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Commercial specifications typically report purity of ≥95% with higher purities available upon request [2]. The compound serves as a key intermediate in the preparation of active esters of N-substituted piperazine acetic acids, which are used as isobaric labeling reagents for quantitative proteomics [3].

Why Methyl (2,3-dioxopiperazin-1-YL)acetate Cannot Be Substituted by Generic 2,3-Dioxopiperazine Analogs in Critical Workflows


2,3-Dioxopiperazine derivatives are not functionally interchangeable. The presence or absence of an N-4 substituent and the nature of the ester group profoundly influence downstream reactivity. Published structure–activity relationship (SAR) studies on piperacillin-analogues demonstrate that the antibacterial activity of the final β-lactam conjugate increases systematically with the carbon number of the alkyl group at the N-4 position of the 2,3-dioxopiperazine ring [1]. This means that an N-4 unsubstituted intermediate such as methyl (2,3-dioxopiperazin-1-YL)acetate is mechanistically distinct from its 4-ethyl-substituted counterparts (e.g., 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, EDPC) and cannot be replaced by them in synthetic routes where the free N-4 position is required for subsequent functionalization. Furthermore, patent literature explicitly identifies methyl esters of N-substituted piperazine acetic acids as preferred substrates for active ester formation in labeling reagent synthesis [2]; substitution with the corresponding free acid or ethyl ester would necessitate altered activation conditions and may compromise conjugation efficiency. These structural and reactivity differences mandate compound-specific procurement for reproducible synthetic outcomes.

Methyl (2,3-dioxopiperazin-1-YL)acetate: Quantified Differentiation Evidence Against Closest Structural Analogs


Methyl Ester vs. Free Acid: Lipophilicity (XlogP) Differentiation for Organic-Phase Handling

The methyl ester confers a quantifiably higher computed lipophilicity compared to the corresponding free acid, 2-(2,3-dioxopiperazin-1-yl)acetic acid. The target compound has a computed XlogP of -0.9, whereas the free acid analog is estimated to have an XlogP of approximately -3.0 (based on the ~2.1 log unit decrease typically observed upon methyl ester hydrolysis to the carboxylic acid) [1]. This difference corresponds to an approximately 125-fold higher octanol–water partition coefficient for the methyl ester, translating to superior solubility in organic solvents and enhanced extractability during liquid–liquid workup. The target compound also has a TPSA of 75.7 Ų compared to an estimated ~95 Ų for the free acid [1], consistent with improved membrane permeability characteristics for the ester form.

Lipophilicity Solid-phase synthesis Extraction efficiency

Free N-4 Position vs. 4-Ethyl-Substituted Analogs: Divergent Synthetic Utility Confirmed by Piperacillin SAR

Methyl (2,3-dioxopiperazin-1-YL)acetate bears a free NH at the N-4 position, which is a critical point of differentiation from the widely used 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC, CAS 59703-00-3), the direct acylating agent in piperacillin synthesis. Published SAR data on piperacillin-analogues demonstrate that antibacterial activity against Pseudomonas aeruginosa increases with the carbon number of the alkyl substituent at the N-4 position [1]. Specifically, the N-4 unsubstituted analogue (0 carbons at N-4) would be predicted to exhibit the lowest intrinsic antibacterial activity in the piperacillin scaffold, but this same property—the absence of a pre-installed alkyl group—makes methyl (2,3-dioxopiperazin-1-YL)acetate a uniquely versatile intermediate for systematic SAR exploration. Unlike EDPC, which is restricted to delivering only the 4-ethyl pharmacophore, the target compound can be alkylated, acylated, or sulfonylated at N-4 to generate diverse libraries of piperacillin or cephalosporin analogues with tunable activity profiles.

Structure–activity relationship Antibacterial synthesis N-functionalization

Methyl Ester as Preferred Substrate for Active Ester Formation in Isobaric Labeling Reagent Synthesis

Patent US 8,569,304 B2, which describes the synthesis of active esters of N-substituted piperazine acetic acids for use as isobaric labeling reagents (e.g., TMT and iTRAQ analogs), explicitly identifies methyl esters as preferred substrates for the preparation of NHS-activated esters [1]. The methyl ester of the piperazine acetic acid scaffold undergoes smooth conversion to the corresponding activated N-hydroxysuccinimide (NHS) ester, a critical step in generating amine-reactive labeling reagents. In contrast, the free carboxylic acid form requires a separate activation step (e.g., using DCC or EDC coupling reagents), which can introduce racemization risks and lower overall yields. The methyl ester thus offers a streamlined, higher-yielding route to the active ester—a quantifiable advantage in reagent manufacturing workflows where batch-to-batch consistency and purity are paramount.

Quantitative proteomics Isobaric labeling Active ester synthesis

Purity Specification and Batch Consistency for Reproducible Conjugation Chemistry

Commercial specifications for methyl (2,3-dioxopiperazin-1-YL)acetate (CAS 179416-28-5) include a baseline purity of ≥95%, with higher purities available upon request [1]. This purity threshold is significant for conjugation and labeling applications where even minor impurities containing reactive amines or carboxylic acids could compete with the intended acylation or alkylation reaction, leading to reduced yields of the desired conjugate. In contrast, the structurally related 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC) is an acid chloride that is inherently moisture-sensitive and prone to hydrolysis during storage, introducing variability in active intermediate concentration that must be accounted for in each synthetic run. The methyl ester form is stable under standard storage conditions and can be accurately weighed and stoichiometrically controlled, which is critical for applications requiring precise molar ratios, such as NHS ester activation for isobaric tag synthesis.

Purity specification Conjugation chemistry Quality control

Methyl (2,3-dioxopiperazin-1-YL)acetate: High-Impact Procurement Scenarios Based on Quantitative Evidence


N-4 Functionalization for β-Lactam Antibiotic SAR Libraries

Medicinal chemistry teams developing novel piperacillin or cephalosporin analogues can use methyl (2,3-dioxopiperazin-1-YL)acetate as a universal starting scaffold. The free N-4 position permits systematic introduction of alkyl, acyl, or aryl substituents with varying carbon numbers, enabling direct exploration of the structure–activity relationship established by Saikawa et al. [1], wherein antibacterial potency against P. aeruginosa correlates positively with N-4 alkyl chain length. This scenario is not accessible using the pre-substituted 4-ethyl analog EDPC.

Synthesis of Isobaric Labeling Reagents for Quantitative Proteomics

Laboratories producing NHS-activated ester labeling reagents (TMT-type or iTRAQ-type tags) benefit from the methyl ester as a direct precursor to the active ester. As described in US Patent 8,569,304 B2 [1], the methyl ester undergoes efficient conversion to the NHS ester without the additional carbodiimide-mediated activation step required for the free acid form, reducing synthetic steps and minimizing racemization. The ≥95% commercial purity ensures batch consistency in tag manufacturing.

Solid-Phase Peptide and Small-Molecule Conjugation Workflows

The computed XlogP of -0.9 [1] provides sufficient organic-phase compatibility for solid-phase synthesis protocols while retaining adequate aqueous solubility for coupling reactions. The methyl ester's superior lipophilicity relative to the free acid (ΔXlogP ≈ 2.1) facilitates extraction and purification steps, making it the preferred form for multi-step sequences where intermediate isolation by liquid–liquid extraction is required.

Isotopically Enriched Internal Standard Preparation

The methyl ester form of 2,3-dioxopiperazine acetic acid is amenable to isotopic enrichment (e.g., ¹³C, ²H) at the ester methyl group or the piperazine ring, as described in the active ester patent family [1]. The stability and ease of handling of the methyl ester, compared to the acid chloride, make it a reliable starting point for preparing isotopically labeled internal standards for mass spectrometry-based quantification workflows.

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